![molecular formula C17H16F3NO6S B2486733 2-(4,5-Dimethoxy-2-{[4-(Trifluormethyl)phenyl]sulfamoyl}phenyl)essigsäure CAS No. 1796964-04-9](/img/structure/B2486733.png)
2-(4,5-Dimethoxy-2-{[4-(Trifluormethyl)phenyl]sulfamoyl}phenyl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid is a complex organic compound characterized by its unique chemical structure This compound features a combination of methoxy groups, a trifluoromethyl phenyl group, and a sulfamoyl group attached to a phenyl acetic acid backbone
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-(trifluoromethyl)aniline under acidic conditions to form the corresponding nitro intermediate.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfamoylation: The resulting amine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Final Coupling: The final step involves coupling the intermediate with bromoacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted phenyl acetic acid derivatives.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dimethoxyphenyl)acetic acid: Lacks the trifluoromethyl and sulfamoyl groups, resulting in different chemical properties and biological activities.
4-(Trifluoromethyl)phenylacetic acid: Lacks the methoxy and sulfamoyl groups, leading to variations in reactivity and applications.
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid:
Uniqueness
2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid is unique due to the presence of both trifluoromethyl and sulfamoyl groups, which impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO6S/c1-26-13-7-10(8-16(22)23)15(9-14(13)27-2)28(24,25)21-12-5-3-11(4-6-12)17(18,19)20/h3-7,9,21H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDVQCIUCVXQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
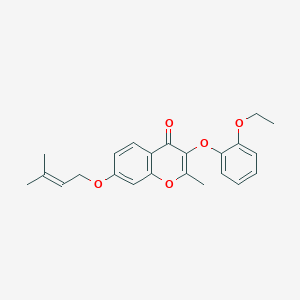
![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2486655.png)
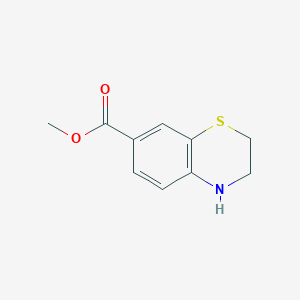
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
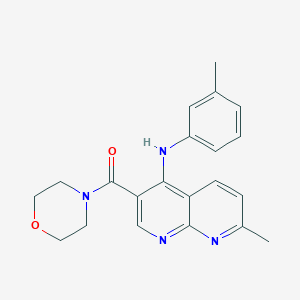


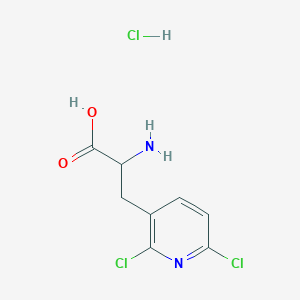

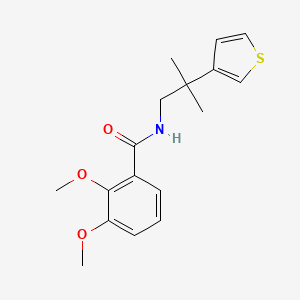
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486672.png)
